4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride
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Overview
Description
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride is a chemical compound that belongs to the class of organic compounds known as pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles, and this particular compound features a bromophenyl group attached to the pyrrolidine ring. It is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride typically involves the following steps:
Bromination: The starting material, 4-bromophenylacetic acid, undergoes bromination to introduce the bromophenyl group.
Reduction: The bromophenyl group is then reduced to form the corresponding amine.
Cyclization: The amine undergoes cyclization to form the pyrrolidine ring.
Acidification: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid derivatives.
Reduction: Reduction reactions can be used to convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium cyanide (NaCN) and potassium iodide (KI) are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones, carboxylic acids, and their derivatives.
Reduction Products: Amines, alcohols, and their derivatives.
Substitution Products: Cyanides, iodides, and other substituted derivatives.
Scientific Research Applications
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In the study of biological systems and the development of new drugs.
Medicine: As a precursor for pharmaceuticals and therapeutic agents.
Industry: In the production of materials and chemicals for various industrial applications.
Mechanism of Action
The mechanism by which 4-(4-bromophenyl)-3,3-dimethylpyrrolidine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the compound's role within it.
Comparison with Similar Compounds
4-(4-Bromophenyl)-3,3-dimethylpyrrolidine hydrochloride is unique due to its specific structural features, such as the bromophenyl group and the dimethylated pyrrolidine ring. Similar compounds include:
4-Bromophenylacetic acid: A related compound with a bromophenyl group but lacking the pyrrolidine ring.
3,3-Dimethylpyrrolidine: A pyrrolidine derivative without the bromophenyl group.
4-Bromophenol: A compound with a bromophenyl group but a different functional group.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
2613385-71-8 |
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Molecular Formula |
C12H17BrClN |
Molecular Weight |
290.63 g/mol |
IUPAC Name |
4-(4-bromophenyl)-3,3-dimethylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C12H16BrN.ClH/c1-12(2)8-14-7-11(12)9-3-5-10(13)6-4-9;/h3-6,11,14H,7-8H2,1-2H3;1H |
InChI Key |
CEIKHJACQXLBOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNCC1C2=CC=C(C=C2)Br)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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